2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine
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Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine is a complex organic compound that features a pyrazine ring substituted with a cyclopropylsulfonylpiperazine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Cyclopropylsulfonylpiperazine Group: This step involves the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the coupling of the resulting intermediate with the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylpiperazin-1-yl)-6-methylpyrazine: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.
2-(4-Cyclopropylsulfonylpiperazin-1-yl)-6-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyrazine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-10-8-13-9-12(14-10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTVXAPUMRLHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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